molecular formula C19H22N4O2 B2768209 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797285-08-5

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2768209
CAS RN: 1797285-08-5
M. Wt: 338.411
InChI Key: TZBVTBRXRUBADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Substituted Piperidines: Substituted piperidines exhibit diverse pharmacological properties. Researchers have investigated their potential as antipsychotics, analgesics, and anti-inflammatory agents. The structural modifications of the piperidine ring can lead to compounds with improved bioactivity and selectivity.

Spiropiperidines: Spiropiperidines are intriguing due to their unique three-dimensional structure. They have been studied for their antimicrobial, antiviral, and antitumor activities. Researchers explore various synthetic routes to access these compounds efficiently.

Condensed Piperidines: Condensed piperidines, such as piperidine-fused heterocycles, offer exciting prospects. These compounds often exhibit enhanced biological activity. For instance, piperidine-fused pyrimidines and quinolines have been investigated as potential anticancer agents.

Piperidinones: Piperidinones are cyclic amides derived from piperidine. They have been explored as inhibitors of enzymes involved in diseases like cancer, inflammation, and neurodegenerative disorders. Their diverse chemical reactivity makes them valuable building blocks for drug discovery.

Biological Evaluation

Researchers evaluate the biological activity of synthetic and natural piperidines. This includes assessing their interactions with biological targets, pharmacokinetics, and toxicity profiles. The piperidine moiety continues to inspire the discovery of potential drugs.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , and they are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Piperidine derivatives are known to have a broad spectrum of biological activities . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The synthesis of piperidine-containing compounds, which this compound is a part of, is a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .

Result of Action

Piperidine derivatives are known to have a broad spectrum of biological activities . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential effects.

Action Environment

The synthesis of piperidine-containing compounds, which this compound is a part of, is a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task , which suggests that various factors, including environmental ones, could potentially influence the action of these compounds.

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-10-17(14(2)25-13)19(24)22-12-15-5-8-23(9-6-15)18-16(11-20)4-3-7-21-18/h3-4,7,10,15H,5-6,8-9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVTBRXRUBADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.